molecular formula C7H13N2O4- B12535778 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate CAS No. 666748-26-1

4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate

Cat. No.: B12535778
CAS No.: 666748-26-1
M. Wt: 189.19 g/mol
InChI Key: CVFSIVMPPBACKU-UHFFFAOYSA-M
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Description

4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is a chemical compound with the molecular formula C7H13N2O4. It is known for its unique structure, which includes both amine and ester functional groups. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate typically involves the reaction of 1,3-diaminopropan-2-ol with an appropriate ester or acid derivative. One common method is the esterification reaction where 1,3-diaminopropan-2-ol reacts with succinic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and requires a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides or isocyanates are used for forming amide or urea derivatives.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or urea derivatives.

Scientific Research Applications

4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoic acid
  • 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxopentanoate
  • 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoamide

Uniqueness

4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is unique due to its specific combination of amine and ester functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

666748-26-1

Molecular Formula

C7H13N2O4-

Molecular Weight

189.19 g/mol

IUPAC Name

4-(1,3-diaminopropan-2-yloxy)-4-oxobutanoate

InChI

InChI=1S/C7H14N2O4/c8-3-5(4-9)13-7(12)2-1-6(10)11/h5H,1-4,8-9H2,(H,10,11)/p-1

InChI Key

CVFSIVMPPBACKU-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)OC(CN)CN)C(=O)[O-]

Origin of Product

United States

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